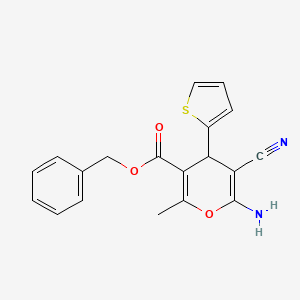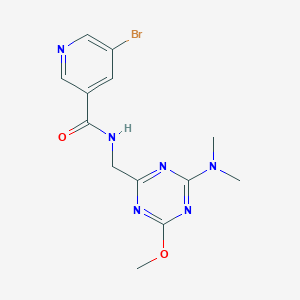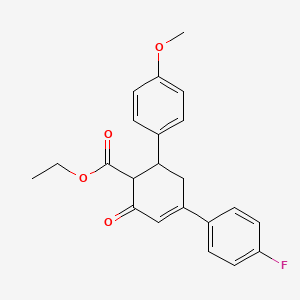
4-(3-methoxyphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(3-methoxyphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. The presence of the methoxyphenyl group suggests that this compound may have properties similar to other methoxyphenyl-containing compounds, which often exhibit biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, which is a five-membered aromatic ring with two carbon atoms and three nitrogen atoms. Attached to this ring is a methoxyphenyl group, which consists of a phenyl ring (a six-membered aromatic ring of carbon atoms) with a methoxy group (-O-CH3) attached .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the methoxy group could impact its solubility, reactivity, and other properties .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis :
- Huber and Kane (1990) explored the synthesis of related compounds, including the alkylation process to yield triazole derivatives, using 2D NMR techniques for structural substantiation (Huber & Kane, 1990).
Antimicrobial Activities :
- Bektaş et al. (2007) synthesized novel triazole derivatives and evaluated their antimicrobial activities. Some compounds were found to possess good or moderate activities against tested microorganisms (Bektaş et al., 2007).
Photophysical and Photochemical Properties :
- Demirbaş et al. (2016) synthesized novel phthalocyanines bearing triazole groups and investigated their photochemical and photophysical properties, considering their potential as photosensitizers in photodynamic cancer therapy (Demirbaş et al., 2016).
Crystal Structures and DFT Studies :
- Abosadiya et al. (2018) conducted a study focusing on the synthesis, characterization, and crystal structures of new triazole derivatives. The experimental results were confirmed by density functional theory (DFT) (Abosadiya et al., 2018).
EGFR Inhibitor Analysis :
- Karayel (2021) studied the anti-cancer properties of benzimidazole derivatives bearing a triazole component, revealing insights into the mechanism of action as EGFR inhibitors (Karayel, 2021).
Molecular and Crystal Structures :
- Askerov et al. (2019) synthesized and analyzed the molecular and crystal structures of a triazole compound and its complex with cadmium chloride (Askerov et al., 2019).
Corrosion Inhibition :
- Bentiss et al. (2009) investigated the corrosion inhibition performance of a triazole derivative on mild steel in hydrochloric acid medium, showcasing its high efficiency (Bentiss et al., 2009).
Antioxidant and Urease Inhibition :
- Khan et al. (2010) synthesized new triazole and thiadiazole derivatives and screened them for antioxidant and urease inhibition activities. Certain compounds exhibited potent activities (Khan et al., 2010).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-(3-methoxyphenyl)-2,5-dimethyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-8-12-13(2)11(15)14(8)9-5-4-6-10(7-9)16-3/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLJZLJFJPSCCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC(=CC=C2)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

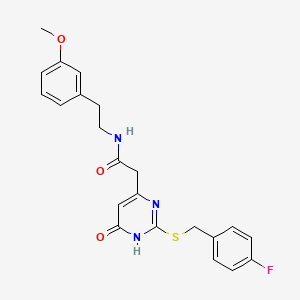
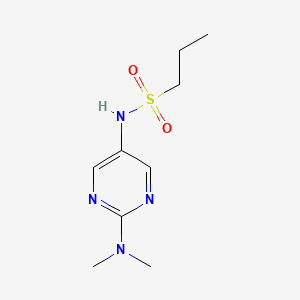
![6-Tert-butyl-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2407034.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2407037.png)
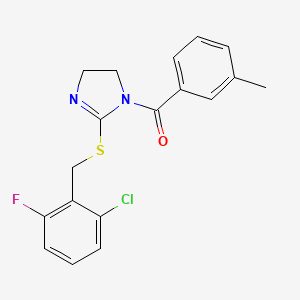
![N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N'-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-3-yl]methanimidamide](/img/structure/B2407039.png)
![3-allyl-8-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2407040.png)



